molecular formula C23H18FN3O4 B11313762 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide

Cat. No.: B11313762
M. Wt: 419.4 g/mol
InChI Key: WKKXZKVXOCUOSW-UHFFFAOYSA-N
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Description

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, phenoxy, and phenylacetamide

Preparation Methods

The synthesis of 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorophenol with chloromethyl oxadiazole under basic conditions to form the intermediate 2-(2-fluorophenoxy)methyl-1,2,4-oxadiazole. This intermediate is then reacted with phenylacetic acid chloride in the presence of a base to yield the final product .

Chemical Reactions Analysis

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties, using reagents such as sodium hydride and alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H18FN3O4/c24-18-11-5-7-13-20(18)30-15-22-26-23(27-31-22)17-10-4-6-12-19(17)29-14-21(28)25-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28)

InChI Key

WKKXZKVXOCUOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4F

Origin of Product

United States

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